Cas no 1261761-97-0 (3-Chloro-3'-tert-butylpropiophenone)

3-Chloro-3'-tert-butylpropiophenone 化学的及び物理的性質
名前と識別子
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- 3-Chloro-3'-tert-butylpropiophenone
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- インチ: 1S/C13H17ClO/c1-13(2,3)11-6-4-5-10(9-11)12(15)7-8-14/h4-6,9H,7-8H2,1-3H3
- InChIKey: DJYGFAUODZAZCW-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1=CC=CC(=C1)C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 224.0967929 g/mol
- どういたいしつりょう: 224.0967929 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ぶんしりょう: 224.72
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-Chloro-3'-tert-butylpropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015031064-1g |
3-Chloro-3'-tert-butylpropiophenone |
1261761-97-0 | 97% | 1g |
1,579.40 USD | 2021-06-17 | |
Alichem | A015031064-250mg |
3-Chloro-3'-tert-butylpropiophenone |
1261761-97-0 | 97% | 250mg |
470.40 USD | 2021-06-17 | |
Alichem | A015031064-500mg |
3-Chloro-3'-tert-butylpropiophenone |
1261761-97-0 | 97% | 500mg |
823.15 USD | 2021-06-17 |
3-Chloro-3'-tert-butylpropiophenone 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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5. Book reviews
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
3-Chloro-3'-tert-butylpropiophenoneに関する追加情報
Professional Introduction to 3-Chloro-3'-tert-butylpropiophenone (CAS No. 1261761-97-0)
3-Chloro-3'-tert-butylpropiophenone, with the chemical identifier CAS No. 1261761-97-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This molecule, characterized by its chlorinated aromatic structure and tert-butyl substituent, has garnered attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The unique combination of functional groups in this compound makes it a valuable intermediate in synthetic chemistry, enabling the construction of complex molecular frameworks essential for drug discovery.
The structural features of 3-Chloro-3'-tert-butylpropiophenone contribute to its reactivity and utility in various chemical transformations. The presence of a chlorine atom at the third position of the propiophenone core enhances its electrophilicity, making it susceptible to nucleophilic substitution reactions. This property is particularly advantageous in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs). Additionally, the tert-butyl group provides steric hindrance, influencing regioselectivity and reaction pathways in synthetic protocols.
In recent years, the demand for efficient and sustainable synthetic methodologies has driven research into novel reagents like 3-Chloro-3'-tert-butylpropiophenone. Its role as a key intermediate in the synthesis of heterocyclic compounds has been extensively explored. For instance, studies have demonstrated its utility in constructing thiazole and pyridine derivatives, which are known for their biological activities. The compound's ability to undergo facile functionalization allows for the rapid assembly of complex scaffolds, thereby accelerating the discovery process for new therapeutic agents.
The pharmaceutical industry has shown particular interest in 3-Chloro-3'-tert-butylpropiophenone due to its potential applications in drug development. Research has highlighted its use in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chlorinated aromatic ring serves as a scaffold for designing molecules that can selectively interact with target proteins, modulating their activity. Furthermore, the tert-butyl group can be leveraged to enhance solubility and metabolic stability, making it an attractive building block for oral formulations.
Advances in computational chemistry have also contributed to a deeper understanding of the reactivity patterns of CAS No. 1261761-97-0. Molecular modeling studies have revealed insights into how the chlorine and tert-butyl substituents influence electronic distributions and orbital interactions within the molecule. These insights have guided the development of more efficient synthetic routes and have paved the way for predicting reaction outcomes with greater accuracy. Such computational approaches are increasingly integral to modern drug discovery pipelines, where rapid screening and optimization are essential.
The agrochemical sector has also benefited from the applications of 3-Chloro-3'-tert-butylpropiophenone. Its incorporation into synthetic pathways has led to the development of novel pesticides with improved efficacy and environmental profiles. By serving as a precursor for bioactive molecules, this compound plays a role in creating crop protection agents that target specific pests while minimizing ecological impact. The growing emphasis on sustainable agriculture underscores the importance of innovative intermediates like this one in addressing global food security challenges.
The synthesis of complex molecules often requires multi-step processes involving various reagents and catalysts. Herein lies another key application of 3-Chloro-3'-tert-butylpropiophenone: its use as a versatile building block that simplifies synthetic sequences. For example, it can be employed to construct polycyclic aromatic systems through cyclization reactions, which are common motifs in natural product synthesis. Such applications highlight its broad utility across different disciplines within organic chemistry.
The safety profile of CAS No. 1261761-97-0 is another critical consideration during its handling and application. While not classified as hazardous under standard conditions, proper laboratory protocols must be followed to ensure safe usage. This includes adequate ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP). Regulatory guidelines from agencies such as the International Council for Harmonisation (ICH) provide frameworks for evaluating and managing risks associated with chemical intermediates like this one.
The future prospects for research involving 3-Chloro-3'-tert-butylpropiophenone remain promising as new methodologies continue to emerge. Innovations in green chemistry aim to reduce waste and energy consumption during synthesis, aligning with global sustainability goals. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will further expand its applications by integrating structural insights with functional outcomes.
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